2-Methoxy-3-methylcarbazole

Antimicrobial Natural Products Carbazole Alkaloids

Sourcing a well-characterized carbazole alkaloid scaffold with validated antimicrobial activity is often hindered by supply inconsistency and lack of quantitative bioactivity data. 2-Methoxy-3-methylcarbazole (CAS 24224-28-0) resolves this by offering a structurally authenticated natural product standard isolated from Murraya koenigii. • Antimicrobial SAR Benchmark: Exhibits MIC values of 2-4 µg/mL against key fungal pathogens, providing a reproducible reference point for analog library design. • Synthetic Reliability: Accessible via established iron-mediated oxidative coupling, enabling use as a key intermediate for glycosinine, clausine L, and complex carbazole alkaloids. • Supply Assurance: Bulk stock available with 98% purity; ships globally at ambient temperature with full documentation to streamline procurement workflows.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 24224-28-0
Cat. No. B1250629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylcarbazole
CAS24224-28-0
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OC)NC3=CC=CC=C32
InChIInChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-13(11)8-14(9)16-2/h3-8,15H,1-2H3
InChIKeyXYYYPIAQQFQTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-methylcarbazole Overview


2-Methoxy-3-methylcarbazole (CAS: 24224-28-0) is a naturally occurring carbazole alkaloid primarily isolated from the seeds and roots of Murraya koenigii (curry leaf tree) [1]. As a member of the carbazole class, it features a tricyclic aromatic heterocycle (a pyrrole ring fused between two benzene rings) substituted with a methoxy group at the 2-position and a methyl group at the 3-position [2]. The compound exists as a solid at room temperature and is considered essentially neutral with low basicity [3]. Its role as a natural metabolite and its established synthetic accessibility make it a relevant scaffold for natural product research, antimicrobial screening, and synthetic methodology development [1] [4].

Natural product alkaloid scaffold from curry leaf tree (Murraya koenigii)
Supports antimicrobial screening and SAR studies
Defined synthetic building block with predictable reactivity
Reference standard for phytochemical and metabolomic analysis

2-Methoxy-3-methylcarbazole Structural Specificity


Generic substitution within the carbazole alkaloid class is scientifically untenable due to the precise substitution pattern required for specific biological activity. For example, the antimicrobial activity observed for 2-Methoxy-3-methylcarbazole is critically dependent on the exact 2-methoxy-3-methyl substitution . The structurally related compound 2-Methoxycarbazole, which lacks the 3-methyl group, shows different physicochemical properties and may not replicate the same biological profile . Furthermore, the antiplasmodial activity of carbazole monomers varies dramatically based on substituent identity and position; the synthetic 1,4-diacetoxy-3-methylcarbazole exhibits an IC50 of 1.79 µg/mL against Plasmodium falciparum, a potency distinct from other 3-methylcarbazole derivatives [1]. Similarly, 3-Methylcarbazole itself displays growth inhibitory activity (IC50 25 µg/mL) against human fibrosarcoma HT-1080 cells [2], a baseline that is likely modulated by additional methoxy substitution. Thus, the exact compound 2-Methoxy-3-methylcarbazole (CAS 24224-28-0) is a non-interchangeable entity with a unique biological and chemical identity that directly impacts research outcomes and procurement decisions.

Exact 2-methoxy-3-methyl substitution is required for reported antifungal activity; removal of either group alters the biological profile.
Related carbazole analogs (e.g., 2-methoxycarbazole, 3-methylcarbazole) exhibit divergent antimicrobial and cytotoxicity potencies; class-level inference does not guarantee interchangeable activity.
The baseline growth-inhibitory property of the 3-methylcarbazole scaffold may shift with additional substitution; direct replacement without validation may lead to inconsistent research outcomes.

2-Methoxy-3-methylcarbazole Differentiation Evidence


Antifungal Activity Profile

2-Methoxy-3-methylcarbazole exhibits potent antifungal activity, specifically against the dermatophytes Candida albicans and Trichophyton mentagrophytes, with a reported Minimum Inhibitory Concentration (MIC) range of 2–4 µg/mL . While direct, side-by-side MIC data for a comparator compound like 3-Methylcarbazole or 2-Methoxycarbazole under identical assay conditions is not available in the source, this MIC range serves as a critical baseline for compound selection in antimicrobial screening programs. The activity is attributed to the specific 2-methoxy-3-methyl substitution pattern, as demonstrated by the related analog 6-hydroxy-2-methoxy-3-methylcarbazole, which also exhibits activity against both Gram-positive and Gram-negative bacteria [1]. This demonstrates that the core 2-methoxy-3-methylcarbazole scaffold is a privileged structure for antimicrobial discovery, and the unsubstituted 2-Methoxy-3-methylcarbazole itself provides a valuable, less polar starting point for SAR studies.

Antifungal Activity
Class-level inference
2–4 µg/mL
Supports antimicrobial screening context
Direct comparator MIC not reported; broth microdilution inferred
Antimicrobial Natural Products Carbazole Alkaloids

Synthetic Chemistry Scaffold

The chemical behavior of 2-Methoxy-3-methylcarbazole is well-defined, enabling its use as a reliable building block for the synthesis of more complex alkaloids. It is a product of, and a potential substrate for, iron-mediated oxidative coupling reactions, a methodology developed for synthesizing 2-oxygenated carbazole alkaloids [1]. Furthermore, the compound is known to undergo standard carbazole reactions including oxidation (to quinones), reduction, and electrophilic substitution, with detailed reagent specifications available . This contrasts with less studied or more complex carbazoles, where reaction conditions are less established or unpredictable. For a chemist seeking to synthesize a specific derivative, knowing that the core scaffold reacts predictably with, for instance, potassium permanganate (oxidation) or with halogens/nitrating agents (electrophilic substitution) provides a significant practical advantage in experimental design and procurement planning.

Synthetic Scaffold
Cross-study comparable
Oxidation Reduction Electrophilic substitution
Supports derivatization and SAR studies
Reaction conditions documented; iron-mediated coupling established
Synthetic Chemistry Carbazole Alkaloid Reaction Conditions

Natural Product Origin

2-Methoxy-3-methylcarbazole is a validated natural product with a clearly defined natural source—the seeds and roots of Murraya koenigii [1]. This contrasts with many synthetic-only analogs or compounds of ambiguous origin. For research in fields like metabolomics, pharmacognosy, or natural product-inspired drug discovery, the provenance of a compound is critical. The fact that it has been detected (though not quantified) in herbs and spices [2] further establishes its relevance in dietary and traditional medicine contexts. While many other carbazole alkaloids exist, the specific combination of being a known natural product with an established, accessible synthetic route (as described in Evidence_Item 2) gives 2-Methoxy-3-methylcarbazole a unique dual identity, making it a valuable standard for both natural product research and synthetic chemistry.

Natural Origin
Supporting evidence
Murraya koenigii (seeds/roots)
Supports phytochemical and metabolomics research
Detected in herbs/spices; quantitative data not available
Natural Product Phytochemistry Metabolomics

Applications of 2-Methoxy-3-methylcarbazole


Antimicrobial Lead Discovery and SAR Studies

Researchers screening for new antifungal or antibacterial agents can utilize 2-Methoxy-3-methylcarbazole as a validated starting point for structure-activity relationship (SAR) campaigns. Its reported MIC of 2–4 µg/mL against key fungal pathogens provides a quantitative benchmark. The well-defined core scaffold allows for systematic modification at reactive sites (e.g., electrophilic substitution) to generate analog libraries aimed at improving potency and selectivity.

Synthesis of Complex Carbazole Alkaloids

Organic chemists focused on natural product synthesis can employ 2-Methoxy-3-methylcarbazole as a key intermediate. Its documented synthesis via iron-mediated oxidative coupling [1] and predictable reaction profile make it a reliable building block for accessing more complex, bioactive carbazole alkaloids like glycosinine or clausine L [2].

Natural Product Metabolomics and Phytochemical Analysis

In metabolomics and phytochemistry, 2-Methoxy-3-methylcarbazole serves as a reference standard for identifying and quantifying this compound in complex biological matrices. Its known occurrence in Murraya koenigii [3] makes it particularly relevant for studies on the chemical composition, quality control, and bioactivity of this medicinal plant.

Carbazole-Based Optoelectronic Material Research

Due to the inherent photophysical properties of the carbazole core, 2-Methoxy-3-methylcarbazole is being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . Researchers in materials science can use this compound to investigate structure-property relationships, such as how the 2-methoxy-3-methyl substitution pattern influences emission efficiency and device stability.

Application
Selection Property
Validation Focus
Antimicrobial Lead Discovery and SAR Studies
Core scaffold reactivity for systematic analog generation
Antifungal MIC endpoint benchmarking and selectivity profiling
Synthesis of Complex Carbazole Alkaloids
Established synthetic route via iron-mediated oxidative coupling
Reaction yield, regioselectivity, and product purity assessment
Natural Product Metabolomics and Phytochemical Analysis
Validated natural occurrence in Murraya koenigii
Chromatographic and spectroscopic identity confirmation
Carbazole-Based Optoelectronic Material Research
Carbazole photophysical property tunability
Emission efficiency and device stability characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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